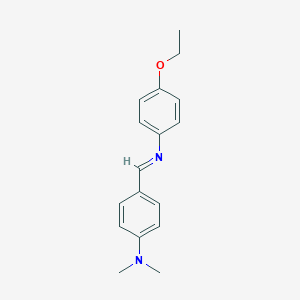

p-Dimethylaminobenzylidene p-phenetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

p-Dimethylaminobenzylidene p-phenetidine is a compound that is part of a broader class of chemicals known for their potential biological activities and their interesting structural properties. While the provided papers do not directly discuss p-Dimethylaminobenzylidene p-phenetidine, they do provide insights into related compounds that can help infer some aspects of its behavior and properties.

Synthesis Analysis

The synthesis of compounds related to p-Dimethylaminobenzylidene p-phenetidine often involves catalytic reactions and the formation of Schiff bases. For instance, the preparation of 2-substituted-1,3-bis(p-dimethylaminobenzyl)hexahydropyrimidines involves the reaction of various aldehydes with 1,3-bis(p-dimethylamino)propane, which is obtained by the catalytic reduction of the corresponding di-Schiff base . This suggests that similar synthetic routes could be applicable for the synthesis of p-Dimethylaminobenzylidene p-phenetidine.

Molecular Structure Analysis

The molecular structure of related compounds, such as p-(alkoxybenzylidene)-p'-toluidines, has been studied using X-ray diffraction, revealing that these molecules are nearly planar and exhibit π-stacking interactions in their crystal packing . This information can be extrapolated to suggest that p-Dimethylaminobenzylidene p-phenetidine may also exhibit a planar structure conducive to π-stacking, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

The chemical behavior of dimethylamino groups in related compounds has been studied, showing that they can undergo a progressive twist from a planar conformation in less hindered derivatives to a more twisted one in benzene derivatives . Additionally, the structure of 2-p-dimethylaminobenzylideneindoxyl indicates that quaternization occurs at the dimethylamino nitrogen atom . These findings suggest that in p-Dimethylaminobenzylidene p-phenetidine, similar reactivity patterns could be expected, with the potential for conformational changes and quaternization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with dimethylamino groups and benzylidene moieties are influenced by their molecular structure and the presence of substituents. For example, the presence and position of substituents on the phenyl ring can affect the antioxidant properties of related compounds, as seen in the evaluation of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes . This implies that the specific substituents on p-Dimethylaminobenzylidene p-phenetidine would play a crucial role in determining its properties, such as antioxidant activity.

科学的研究の応用

Application Summary

p-Dimethylaminobenzylidene p-phenetidine is used in the design of NLO-phores with high first-hyperpolarizability β . These are compounds that exhibit a strong response to intense light, making them useful in the field of nonlinear optics.

Methods of Application

Theoretical investigations on three new series of donor–bridge–acceptor substituted compounds are employed to aid in the design of these NLO-phores . The effect of varying the acceptor (rhodanine, thiohydantoin and thiobarbituric acid derivative-based) and bridge parts of these D–π–A systems was analyzed in terms of geometric and optoelectronic parameters such as bond length alternation, ground state dipole moments, HOMO and LUMO energies, UV-vis absorption spectra, transition dipole moments, and electronic absorption energies .

Results or Outcomes

Various functionals with the AUG-cc-pVDZ basis set including B3LYP, PBE38, and ωB97XD, and the Hartree–Fock method were employed to calculate β values, and the solvent effect was also considered by employing the SMD model . The variation of first-hyperpolarizabilities has been explained satisfactorily in terms of the PBE38/AUG-cc-pVDZ level calculated spectroscopic properties in the light of the sum-over-states method and the two-level model . The comprehensive study indicates that the most worthwhile targets for development as NLO-phores are compounds that include a longer π-bridge .

Intermediate in Pharmaceutical Synthesis

Application Summary

p-Dimethylaminobenzylidene p-phenetidine is used as an intermediate in the synthesis of pharmaceutical drugs .

Methods of Application

The compound is used in the chemical synthesis of various pharmaceutical drugs . The specific methods of application or experimental procedures would depend on the particular drug being synthesized.

Results or Outcomes

The outcomes of using p-Dimethylaminobenzylidene p-phenetidine as an intermediate in pharmaceutical synthesis would also depend on the specific drug being synthesized .

Dyes Synthesis

Application Summary

p-Dimethylaminobenzylidene p-phenetidine is used as an intermediate in the synthesis of dyes .

Methods of Application

The compound is used in the chemical synthesis of various dyes . The specific methods of application or experimental procedures would depend on the particular dye being synthesized.

Results or Outcomes

The outcomes of using p-Dimethylaminobenzylidene p-phenetidine as an intermediate in dye synthesis would also depend on the specific dye being synthesized .

Sweetener Dulcin Synthesis

Application Summary

p-Dimethylaminobenzylidene p-phenetidine is used as an intermediate in the synthesis of the sweetener dulcin .

Methods of Application

The compound is used in the chemical synthesis of dulcin . The specific methods of application or experimental procedures would depend on the synthesis process of dulcin.

Results or Outcomes

The outcomes of using p-Dimethylaminobenzylidene p-phenetidine as an intermediate in dulcin synthesis would also depend on the specific synthesis process of dulcin .

特性

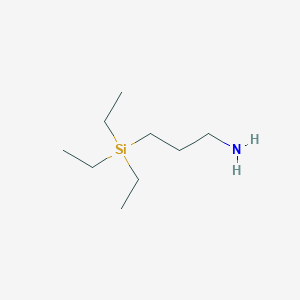

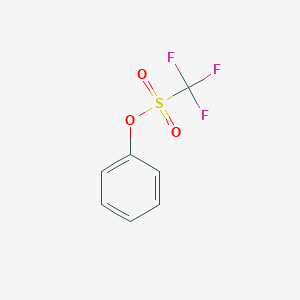

IUPAC Name |

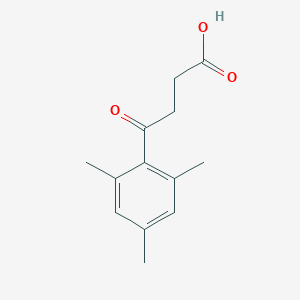

4-[(4-ethoxyphenyl)iminomethyl]-N,N-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-4-20-17-11-7-15(8-12-17)18-13-14-5-9-16(10-6-14)19(2)3/h5-13H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZYQFCXFXYXBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Dimethylaminobenzylidene p-phenetidine | |

CAS RN |

15484-93-2 |

Source

|

| Record name | p-Dimethylaminobenylidine-p-phenetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015484932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(DIMETHYLAMINO)BENZYLIDENE)-P-PHENETIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)